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Compound of Interest

Compound Name: ASP2535

Cat. No.: B1665297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ASP2535 is a novel, potent, and selective inhibitor of the glycine transporter-1 (GlyT1).

Research into GlyT1 inhibitors is grounded in the glutamate hypofunction hypothesis of

schizophrenia, which posits that diminished signaling through the N-methyl-D-aspartate

(NMDA) receptor contributes to the cognitive and negative symptoms of the disorder. Glycine

acts as a mandatory co-agonist at the NMDA receptor, and by blocking its reuptake via GlyT1,

ASP2535 is designed to increase synaptic glycine levels, thereby enhancing NMDA receptor

function. This guide provides a comprehensive overview of the preclinical data available for

ASP2535 in research models relevant to schizophrenia.

Mechanism of Action
ASP2535's primary mechanism of action is the inhibition of GlyT1. This transporter is

responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic

neurons. By inhibiting this process, ASP2535 increases the extracellular concentration of

glycine, making it more available to bind to the glycine modulatory site on the GluN1 subunit of

the NMDA receptor. This enhances the receptor's response to glutamate, the primary excitatory

neurotransmitter in the brain.
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ASP2535 inhibits the GlyT1 transporter, increasing synaptic glycine.

Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of

ASP2535.

Table 1: In Vitro Binding Affinity and Selectivity
Target IC₅₀ (nM) Selectivity vs. GlyT2

Rat GlyT1 92 50-fold

Rat GlyT2 >5000 -

μ-opioid receptor 1830 -

Data from Harada et al., 2012.[1]
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Table 2: In Vivo Efficacy in Rodent Models of
Schizophrenia-Related Cognitive Deficits

Model Species
ASP2535 Dose
(p.o.)

Outcome

MK-801-induced

working memory

deficit

Mice 0.3 - 3 mg/kg
Attenuation of working

memory deficit

Neonatal PCP-

induced visual

learning deficit

Mice 0.3 - 1 mg/kg
Attenuation of visual

learning deficit

PCP-induced prepulse

inhibition deficit
Rats 1 - 3 mg/kg

Improvement of

prepulse inhibition

deficit

Data from Harada et al., 2012.[1]

Experimental Protocols
Detailed experimental protocols for the studies with ASP2535 are not publicly available. The

following are generalized descriptions of the methodologies typically employed in the cited

animal models.

MK-801-Induced Working Memory Deficit in Mice
This model assesses working memory, a cognitive domain often impaired in schizophrenia.

Apparatus: Typically a Y-maze or T-maze is used.

Procedure:

Mice are administered the NMDA receptor antagonist MK-801 (dizocilpine) to induce a

cognitive deficit.

ASP2535 or a vehicle is administered orally prior to the behavioral test.
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The test usually involves a two-trial paradigm. In the first trial, one arm of the maze is

blocked. In the second trial, the block is removed, and the mouse is expected to show a

preference for exploring the previously unvisited arm, which is a measure of spatial

working memory.

The percentage of correct alternations is recorded.

Neonatal Phencyclidine (PCP)-Induced Visual Learning
Deficit in Mice
This neurodevelopmental model aims to mimic some of the long-term cognitive deficits

associated with schizophrenia.

Procedure:

Neonatal mice are treated with PCP, an NMDA receptor antagonist, during a critical period

of brain development.

The animals are raised to adulthood.

ASP2535 or a vehicle is administered orally before the assessment of visual learning.

Visual learning can be assessed using tasks such as the novel object recognition test,

where the preference for a novel object over a familiar one is measured.

PCP-Induced Prepulse Inhibition (PPI) Deficit in Rats
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with

schizophrenia.

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle

response.

Procedure:

Rats are administered PCP to disrupt PPI.

ASP2535 or a vehicle is administered orally prior to the test.
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The test consists of trials with a loud, startling stimulus (pulse) alone and trials where the

pulse is preceded by a weaker, non-startling stimulus (prepulse).

The percentage of inhibition of the startle response by the prepulse is calculated.
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General experimental workflow for evaluating ASP2535.

Pharmacokinetics, Safety, and Clinical Trials
Detailed pharmacokinetic and safety/toxicology data for ASP2535 are not publicly available at

this time. The preclinical studies suggest good brain permeability based on the ex vivo
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inhibition of [³H]-glycine uptake in the mouse cortex following oral administration.[1]

A comprehensive search of clinical trial registries did not identify any clinical trials of ASP2535
for the treatment of schizophrenia.

Conclusion
ASP2535 has demonstrated a promising preclinical profile as a selective GlyT1 inhibitor. The

available in vivo data in rodent models suggests that it can ameliorate cognitive deficits

relevant to schizophrenia, supporting the hypothesis that enhancing NMDA receptor function

via GlyT1 inhibition is a viable therapeutic strategy. However, the lack of publicly available,

detailed experimental protocols, as well as comprehensive pharmacokinetic, safety, and clinical

trial data, highlights the need for further research to fully elucidate the therapeutic potential of

ASP2535.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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